2-(2-Hydroxyethyl)-5-methylbenzene-1,4-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-5-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of hydroquinone with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Hydroquinone + Ethylene Oxide: Hydroquinone reacts with ethylene oxide in the presence of sodium hydroxide to form 2-(2-Hydroxyethyl)hydroquinone.
Methylation: The resulting 2-(2-Hydroxyethyl)hydroquinone is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-5-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone derivatives back to the hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl)-5-methylbenzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in dermatological formulations.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-5-methylbenzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyethyl and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, its ability to undergo redox reactions makes it a valuable compound in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: Lacks the hydroxyethyl and methyl groups.
2-(2-Hydroxyethyl)hydroquinone: Lacks the methyl group.
5-Methylhydroquinone: Lacks the hydroxyethyl group.
Uniqueness
2-(2-Hydroxyethyl)-5-methylbenzene-1,4-diol is unique due to the presence of both hydroxyethyl and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its simpler analogs.
Properties
CAS No. |
61948-05-8 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C9H12O3/c1-6-4-9(12)7(2-3-10)5-8(6)11/h4-5,10-12H,2-3H2,1H3 |
InChI Key |
XCMMTQBGASDSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CCO)O |
Origin of Product |
United States |
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